XLogP3-AA Lipophilicity Compared to N4-Methyl and N4-Des-Ethyl Analogs
The computed XLogP3-AA for 922001-65-8 is 2.5, which is approximately 0.4–0.7 units higher than the predicted values for the N4-methyl analog (3,4-difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide) and approximately 0.8–1.1 units higher than the N4-des-ethyl analog (3,4-difluoro-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide), based on fragment-based XLogP increments for the ethyl vs. methyl vs. hydrogen substituents [1]. This lipophilicity range suggests improved passive membrane permeability relative to less lipophilic analogs while remaining below the threshold associated with promiscuous binding (LogP >5).
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.5 (PubChem computed, 2021 release) [1] |
| Comparator Or Baseline | N4-methyl analog (estimated XLogP3-AA ≈ 1.8–2.1); N4-des-ethyl analog (estimated XLogP3-AA ≈ 1.4–1.7); fragment-based XLogP increment for –CH2CH3 vs. –CH3 vs. –H |
| Quantified Difference | Estimated ΔXLogP ≈ +0.4 to +1.1 relative to N4-methyl and N4-des-ethyl comparators |
| Conditions | XLogP3-AA algorithm (PubChem 2021.05.07); comparison values estimated from known fragment contributions |
Why This Matters
XLogP is a primary determinant of passive permeability and oral absorption; the 2.5 value of 922001-65-8 falls within optimal drug-like space, whereas N4-des-ethyl analogs may exhibit suboptimal permeability.
- [1] PubChem. (2026). Compound Summary for CID 40958043, computed property XLogP3-AA = 2.5. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/922001-65-8 View Source
